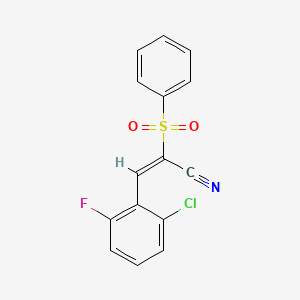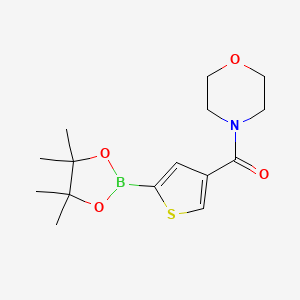
4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of pinacol boronic esters like “this compound” involves catalytic protodeboronation . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C17H24BNO4 . The molecular weight of the compound is 317.19 .Chemical Reactions Analysis
Pinacol boronic esters, including “this compound”, are involved in various chemical reactions. One of the most significant reactions is the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 317.19 . The compound has a linear formula of C17H24BNO4 . The melting point of the compound is between 78-84 °C .Aplicaciones Científicas De Investigación
Polymer Synthesis
4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester is utilized in polymer synthesis. For example, thiophenebisboronic derivatives, including pinacol esters, have been used in palladium-catalyzed Suzuki polycondensations to create alternating thiophene−phenylene copolymers. These polymers exhibit moderate molecular weight and polydispersity, showcasing the material's utility in creating well-defined polymer structures (Jayakannan, Dongen, & Janssen, 2001).
Boronic Acid and Ester Synthesis
Boronic acids and esters, including those derived from this compound, play a critical role in synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis. They are often synthesized using metal- and additive-free methods, highlighting their importance in producing materials with low levels of transition metal contamination (Mfuh, Schneider, Cruces, & Larionov, 2017).
Boronic Acid Polymer Development
This compound is also instrumental in developing water-soluble boronic acid copolymers. These polymers have been synthesized from boronic ester monomers through reversible addition−fragmentation chain transfer (RAFT) yielding boronic acid precursors. Such polymers are significant in creating amphiphilic block copolymers forming micelles in aqueous media (Cambre, Roy, Gondi, & Sumerlin, 2007).
Spectroscopic Properties
The compound has been subject to experimental and theoretical study for its structural, electronic, and spectroscopic properties. Such studies, focusing on properties like oscillator strength, excitation energy, and molecular electrostatic potential, are crucial for understanding and harnessing the potential of these compounds in various applications (Tanış, Şaş, Kurban, & Kurt, 2018).
Fluorescence Monitoring
The compound is used in fluorescence studies, where its formation into a cyclic boronate ester enhances Lewis acidity and strengthens cation-π stacking interactions. This leads to a significant increase in fluorescence, useful in chemical sensing and analysis (Huang, Jiang, Bull, Fossey, & James, 2010).
Direcciones Futuras
The future directions of “4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester” and similar compounds involve their use in various chemical reactions. For instance, the Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The development of more efficient and environmentally friendly methods for the synthesis and use of these compounds is a key area of future research .
Mecanismo De Acción
Mode of Action
It’s worth noting that compounds containing boronic acid pinacol esters are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .
Biochemical Pathways
It’s known that suzuki-miyaura cross-coupling reactions, which boronic acid pinacol esters are often involved in, play a crucial role in the synthesis of various biologically active compounds .
Propiedades
IUPAC Name |
morpholin-4-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-9-11(10-22-12)13(18)17-5-7-19-8-6-17/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERJPKAWGBEPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-isopropyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2866668.png)
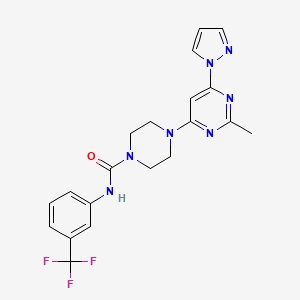
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2866670.png)

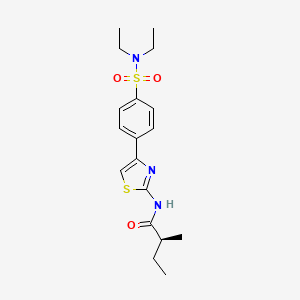

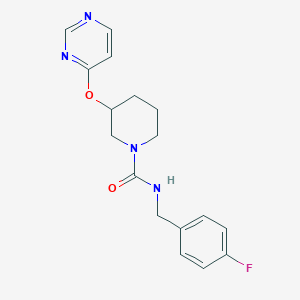
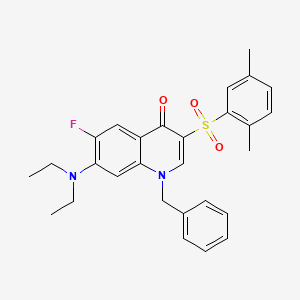
![ethyl 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2866681.png)

![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride](/img/structure/B2866684.png)
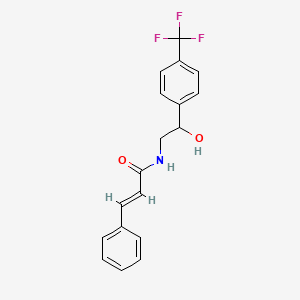
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(cyclopentyloxy)pyridin-3-yl)methanone](/img/structure/B2866688.png)
